molecular formula C16H13FN2O2 B5887242 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione

Numéro de catalogue B5887242
Poids moléculaire: 284.28 g/mol
Clé InChI: QDUKZEUXUCGCGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione, also known as ABT-639, is a small molecule antagonist of the T-type calcium channel. It has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cancer.

Mécanisme D'action

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione acts as an antagonist of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. By blocking the T-type calcium channel, this compound reduces the influx of calcium ions into cells, which can lead to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of seizure activity, the reduction of pain behavior, and the inhibition of tumor cell growth. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione is its specificity for the T-type calcium channel, which allows for more targeted effects on neuronal excitability and neurotransmitter release. However, one limitation of this compound is its potential off-target effects, which may limit its therapeutic potential in certain diseases.

Orientations Futures

There are several future directions for research on 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione, including the development of more potent and selective T-type calcium channel antagonists, the investigation of this compound in combination with other drugs for the treatment of various diseases, and the exploration of the potential role of this compound in other physiological processes beyond neuronal excitability and neurotransmitter release. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

Méthodes De Synthèse

The synthesis of 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-fluorobenzylamine, which is then reacted with methyl anthranilate to form an intermediate compound. The final step involves the cyclization of the intermediate compound to form this compound.

Applications De Recherche Scientifique

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in various diseases. In epilepsy, this compound has been shown to reduce seizure activity in animal models. In neuropathic pain, this compound has been shown to reduce pain behavior in animal models. In cancer, this compound has been shown to inhibit the growth of tumor cells in vitro.

Propriétés

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-18-15(20)12-7-3-5-9-14(12)19(16(18)21)10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUKZEUXUCGCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.